

# A Comprehensive Review of Pivcephalexin Research for Drug Development Professionals

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Pivcephalexin**

Cat. No.: **B1210181**

[Get Quote](#)

## An In-depth Technical Guide

This whitepaper provides a comprehensive analysis of the existing research on **Pivcephalexin**, a pivaloyloxymethyl ester prodrug of the first-generation cephalosporin antibiotic, cephalexin. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings on the pharmacokinetics, mechanism of action, clinical efficacy, and experimental methodologies related to **Pivcephalexin** and its active moiety, cephalexin.

## Introduction

**Pivcephalexin**, chemically known as (6R,7R)-7-[(2R)-Aminophenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (2,2-dimethyl-1-oxopropoxy)methyl ester, is an orally administered prodrug designed to enhance the bioavailability of cephalexin<sup>[1]</sup>. Upon oral administration, **Pivcephalexin** is hydrolyzed by esterases in the body to release the active antibiotic, cephalexin, which then exerts its antibacterial effect. This guide will delve into the critical aspects of **Pivcephalexin** and cephalexin research, presenting data in a structured format to facilitate understanding and application in a research and development context.

## Physicochemical Properties

**Pivcephalexin** is a derivative of cephalexin, modified to improve its absorption from the gastrointestinal tract<sup>[1]</sup>.

| Property            | Value                                                | Reference                               |
|---------------------|------------------------------------------------------|-----------------------------------------|
| Molecular Formula   | C22H27N3O6S                                          | <a href="#">[1]</a>                     |
| Molecular Weight    | 461.53 g/mol                                         | <a href="#">[1]</a>                     |
| CAS Registry Number | 63836-75-9                                           | <a href="#">[1]</a>                     |
| Synonyms            | Pivcephalexin, Cephalexin<br>pivaloyloxymethyl ester | <a href="#">[1]</a> <a href="#">[2]</a> |

## Mechanism of Action

As a prodrug, **Pivcephalexin** itself is inactive. Its therapeutic effect is derived from the *in vivo* liberation of cephalexin.

## Hydrolysis of Pivcephalexin

**Pivcephalexin** is designed to be absorbed from the gastrointestinal tract and subsequently hydrolyzed by esterases to yield cephalexin, pivalic acid, and formaldehyde.



[Click to download full resolution via product page](#)

Caption: Hydrolysis of **Pivcephalexin** to its active form, Cephalexin.

## Antibacterial Action of Cephalexin

Cephalexin is a beta-lactam antibiotic that inhibits the synthesis of the peptidoglycan layer of the bacterial cell wall, a critical component for bacterial structural integrity<sup>[3][4]</sup>. This action is bactericidal. The mechanism involves the acylation of transpeptidases (also known as penicillin-binding proteins or PBPs) by the beta-lactam ring, rendering them inactive.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of Cephalexin on bacterial cell wall synthesis.

## Pharmacokinetics

The pharmacokinetic profile of **Pivcephalexin** is primarily characterized by its conversion to cephalexin. The data presented below pertains to the active moiety, cephalexin, following oral administration.

## Absorption, Distribution, Metabolism, and Excretion (ADME)

| Parameter              | Description                                     | Finding                                                                                                                                 | Reference |
|------------------------|-------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Absorption             | Rapidly absorbed after oral administration.     | Peak plasma concentrations are reached within 1 hour. Bioavailability is high, around 90%. <a href="#">[3]</a> <a href="#">[5]</a>      |           |
| Distribution           | Widely distributed throughout most body fluids. | Volume of distribution (Vd) is approximately 0.23 L/kg. <a href="#">[5]</a>                                                             |           |
| Metabolism             | Cephalexin undergoes no detectable metabolism.  | The drug is largely excreted unchanged. <a href="#">[5]</a>                                                                             |           |
| Excretion              | Primarily excreted in the urine.                | Approximately 90% of the unchanged drug is excreted in the urine, making it effective for urinary tract infections. <a href="#">[3]</a> |           |
| Plasma Protein Binding | Low binding to plasma proteins.                 | Approximately 10% to 15% of cephalexin is bound to plasma proteins. <a href="#">[3]</a>                                                 |           |
| Half-life              | The elimination half-life is short.             | Ranges from 0.5 to 1.2 hours in individuals with normal renal function. <a href="#">[5]</a>                                             |           |

## Pharmacokinetic Parameters of Cephalexin

| Parameter        | Value                                     | Condition             | Reference           |
|------------------|-------------------------------------------|-----------------------|---------------------|
| Cmax             | $18.0 \pm 3.7 \text{ } \mu\text{g/mL}$    | 500 mg dose, fasting  | <a href="#">[5]</a> |
| Tmax             | 1.25 (0.75-1.5) hours                     | 500 mg dose, fasting  | <a href="#">[5]</a> |
| AUC0-inf         | $38.59 \pm 5.2 \text{ } \mu\text{g.h/mL}$ | 500 mg dose, fasting  | <a href="#">[5]</a> |
| t <sub>1/2</sub> | ~1 hour                                   | Normal renal function | <a href="#">[6]</a> |
| Renal Clearance  | 4.3 mL/min/kg                             |                       | <a href="#">[5]</a> |

## In Vitro and In Vivo Antibacterial Activity

Cephalexin demonstrates a broad spectrum of activity against both Gram-positive and some Gram-negative bacteria.

## In Vitro Susceptibility

The following table summarizes the Minimum Inhibitory Concentrations (MIC) for cephalexin against various bacterial strains.

| Bacterial Strain                                   | MIC <sub>90</sub> ( $\mu\text{g/mL}$ )                                     | Reference           |
|----------------------------------------------------|----------------------------------------------------------------------------|---------------------|
| Streptococcus pyogenes                             | $\leq 0.06$                                                                | <a href="#">[7]</a> |
| Staphylococcus aureus<br>(methicillin-susceptible) | $\leq 2$                                                                   | <a href="#">[7]</a> |
| Escherichia coli                                   | $>64$ ( $\beta$ -lactamase positive), 16<br>( $\beta$ -lactamase negative) | <a href="#">[7]</a> |
| Klebsiella pneumoniae                              | $>64$ (high-level $\beta$ -lactamase), 4<br>(other isolates)               | <a href="#">[7]</a> |
| Haemophilus influenzae                             | 1                                                                          | <a href="#">[7]</a> |
| Moraxella catarrhalis                              | 2                                                                          | <a href="#">[7]</a> |

## Clinical Efficacy and Safety

**Pivcephalexin**, through its active metabolite cephalexin, has been evaluated in numerous clinical trials for the treatment of various bacterial infections.

## Clinical Trial Data Summary

A comparative study on acute uncomplicated urinary tract infections showed the following results for cephalexin:

| Outcome                   | Cephalexin (250 mg QID for 7 days) | Comparator (Pivmecillinam) | Reference |
|---------------------------|------------------------------------|----------------------------|-----------|
| Clinical Cure/Improvement | 93.6%                              | 95.3%                      | [8]       |
| Bacteriological Success   | 81.7%                              | 89.7%                      | [8]       |
| E. coli Eradication Rate  | 80.6%                              | 90.1%                      | [8]       |

## Safety Profile

Cephalexin is generally well-tolerated. The most common adverse effects are gastrointestinal in nature.

## Experimental Protocols

Detailed experimental protocols are typically found within the full text of the cited research articles. Below is a summary of the methodologies commonly employed in **Pivcephalexin** and cephalexin research.

## Pharmacokinetic Analysis Workflow



[Click to download full resolution via product page](#)

Caption: General workflow for a pharmacokinetic study of **Pivcephalexin**.

- Drug Administration and Sampling: **Pivcephalexin** is administered to subjects, and blood samples are collected at predetermined time points.

- Sample Processing and Analysis: Plasma is separated from the blood samples, and the concentration of the active drug, cephalexin, is quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS)[6].
- Pharmacokinetic Modeling: The resulting concentration-time data is analyzed using pharmacokinetic software to determine key parameters such as Cmax, Tmax, AUC, and elimination half-life[6].

## In Vitro Susceptibility Testing

- Methodology: The antibacterial activity of cephalexin is typically determined using standard methods such as broth microdilution or agar dilution according to guidelines from the Clinical and Laboratory Standards Institute (CLSI).
- Procedure: A standardized inoculum of the test organism is exposed to serial dilutions of the antibiotic. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the drug that prevents visible growth of the bacteria after a specified incubation period.

## Conclusion

**Pivcephalexin** serves as an effective prodrug for cephalexin, enhancing its oral absorption. The extensive body of research on cephalexin confirms its efficacy against a range of common bacterial pathogens and a favorable safety profile. This guide has synthesized the key quantitative data, mechanisms of action, and experimental approaches from the available literature to provide a solid foundation for further research and development in the field of cephalosporin antibiotics. For more detailed information, readers are encouraged to consult the full-text articles referenced throughout this document.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Pivcefalexin [drugfuture.com]

- 2. GB2013198A - Preparation of the pivaloyloxymethyl ester of Cephalexin - Google Patents [patents.google.com]
- 3. Cephalexin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cefalexin - Wikipedia [en.wikipedia.org]
- 5. A Systematic Review on the Clinical Pharmacokinetics of Cephalexin in Healthy and Diseased Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Studies on orally active cephalosporin esters. III. Effect of the 3-substituent on the chemical stability of pivaloyloxymethyl esters in phosphate buffer solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of pivmecillinam and cephalexin in acute uncomplicated urinary tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Review of Pivcephalexin Research for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1210181#comprehensive-literature-review-on-pivcephalexin-research>]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)